molecular formula C13H11NO2S B351534 (E)-5-((E)-2-methyl-3-phenylallylidene)thiazolidine-2,4-dione CAS No. 292172-22-6

(E)-5-((E)-2-methyl-3-phenylallylidene)thiazolidine-2,4-dione

Cat. No.: B351534
CAS No.: 292172-22-6
M. Wt: 245.3g/mol
InChI Key: XWGJEYLUCQLPAT-BIZFVBGRSA-N
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Description

(E)-5-((E)-2-methyl-3-phenylallylidene)thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C13H11NO2S and its molecular weight is 245.3g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

(E)-5-((E)-2-methyl-3-phenylallylidene)thiazolidine-2,4-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions is with the vascular endothelial growth factor receptor-2 (VEGFR-2), a receptor tyrosine kinase that regulates endothelial cell migration and proliferation . The compound inhibits VEGFR-2, thereby suppressing cancer cell proliferation, migration, and angiogenesis . Additionally, it has been shown to modulate the activity of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor involved in glucose and lipid metabolism .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it induces apoptosis and cell cycle arrest. For instance, in HT-29 cancer cells, the compound increases apoptosis from 3.1% to 31.4% and arrests cell growth in the S phase . It also upregulates pro-apoptotic proteins like BAX and downregulates anti-apoptotic proteins like Bcl-2 . In diabetic models, the compound improves glycemic control and lipid metabolism by activating PPAR-γ, which enhances insulin sensitivity and reduces blood glucose levels .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to VEGFR-2, inhibiting its kinase activity and downstream signaling pathways that promote cancer cell proliferation and angiogenesis . Molecular docking studies have shown that the compound forms stable complexes with VEGFR-2, with significant binding affinity . Additionally, it activates PPAR-γ by binding to its ligand-binding domain, which modulates the expression of genes involved in glucose and lipid metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound demonstrates stability under various conditions, maintaining its activity over extended periods. Long-term studies have shown that it consistently induces apoptosis and inhibits cell proliferation in cancer cells . In diabetic models, prolonged treatment with the compound results in sustained improvements in glycemic control and lipid metabolism

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In diabetic rats, lower doses of the compound significantly reduce fasting blood glucose levels and improve lipid profiles without causing adverse effects . Higher doses may lead to toxicity and adverse effects, such as liver and kidney damage . Therefore, determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate glucose and lipid metabolism. By activating PPAR-γ, the compound enhances the expression of genes involved in glucose uptake, fatty acid oxidation, and lipid storage . This modulation of metabolic pathways results in improved insulin sensitivity and reduced blood glucose levels in diabetic models .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its therapeutic efficacy. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it accumulates in specific compartments, such as the nucleus and cytoplasm, where it exerts its effects . Understanding the transport and distribution mechanisms can help optimize the delivery and efficacy of the compound in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is primarily localized in the nucleus and cytoplasm, where it interacts with nuclear receptors like PPAR-γ and other biomolecules . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments

Properties

IUPAC Name

(5E)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2S/c1-9(7-10-5-3-2-4-6-10)8-11-12(15)14-13(16)17-11/h2-8H,1H3,(H,14,15,16)/b9-7+,11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGJEYLUCQLPAT-BIZFVBGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)NC(=O)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=C/2\C(=O)NC(=O)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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